molecular formula C11H13NO2 B13953918 5-Ethyl-5-phenyloxazolidin-2-one

5-Ethyl-5-phenyloxazolidin-2-one

Cat. No.: B13953918
M. Wt: 191.23 g/mol
InChI Key: AYVXTRYCZJVCJH-UHFFFAOYSA-N
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Description

5-Ethyl-5-phenyloxazolidin-2-one is a heterocyclic compound with the molecular formula C11H13NO2. It belongs to the oxazolidin-2-one class, which is known for its diverse applications in synthetic organic chemistry and medicinal chemistry . The compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-5-phenyloxazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-aminoalcohols with phosgene or its derivatives . Another method includes the use of an asymmetric aldol reaction followed by a Curtius rearrangement to form the oxazolidin-2-one ring . These reactions typically require specific catalysts and controlled conditions to achieve high yields and selectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques are common to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-5-phenyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while substitution reactions can produce a variety of functionalized oxazolidinones .

Mechanism of Action

The mechanism of action of 5-ethyl-5-phenyloxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidin-2-one derivatives like linezolid inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This prevents the formation of the initiation complex, thereby halting bacterial growth. The compound’s unique structure allows it to interact with various enzymes and receptors, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-ethyl-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-2-11(8-12-10(13)14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)

InChI Key

AYVXTRYCZJVCJH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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